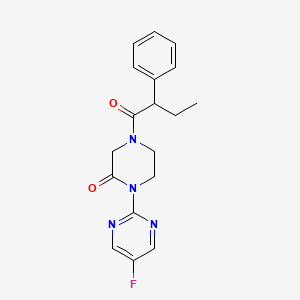
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide, also known as CP-544326, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit various enzymes and receptors.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide exerts its pharmacological effects by inhibiting various enzymes and receptors. For example, this compound has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. This compound has also been shown to inhibit phosphodiesterases, which are involved in the degradation of cyclic nucleotides and play a crucial role in inflammation and neurological disorders. Additionally, this compound has been shown to modulate cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting matrix metalloproteinases. This compound has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis and Alzheimer's disease. Additionally, this compound has been shown to modulate pain and memory in animal models by modulating cannabinoid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high selectivity and potency for various targets. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain assays. Additionally, the high cost of synthesis and limited availability of this compound may also limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide. One of the future directions is to further elucidate the mechanism of action of this compound and its effects on various targets. Another future direction is to explore the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of more potent and selective analogs of this compound may also be a future direction for the research on this compound.
Conclusion:
In conclusion, this compound is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound exerts its pharmacological effects by inhibiting various enzymes and receptors and has been shown to have various biochemical and physiological effects in preclinical studies. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide can be synthesized using various methods, but the most common method involves the reaction of 7-methoxy-4-phenylquinoline-2-thiol with N-(1-cyanocyclopentyl) chloroacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting various targets such as matrix metalloproteinases, phosphodiesterases, and cannabinoid receptors. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(7-methoxy-4-phenylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-18-9-10-19-20(17-7-3-2-4-8-17)14-23(26-21(19)13-18)30-15-22(28)27-24(16-25)11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUZMSMUMDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3(CCCC3)C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
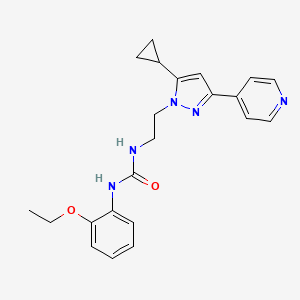
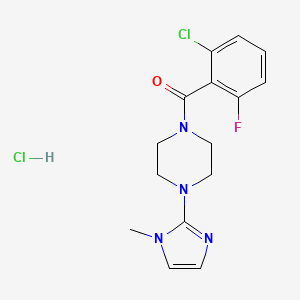
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
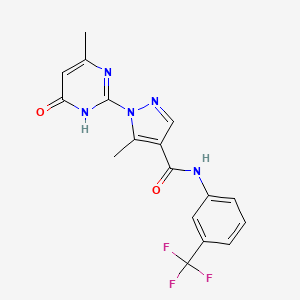
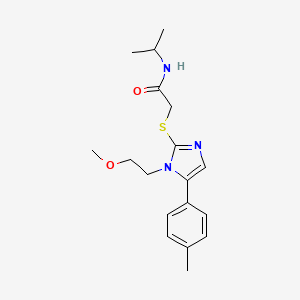
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)
![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)
